molecular formula C4H12NOPS B13757284 S-Ethyl ethylphosphonothioamidate CAS No. 26350-28-7

S-Ethyl ethylphosphonothioamidate

Cat. No.: B13757284
CAS No.: 26350-28-7
M. Wt: 153.19 g/mol
InChI Key: BIHHIFKEHSUGQL-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compounds

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, are a diverse class of chemicals with a wide array of applications. wikipedia.org Their study, known as organophosphorus chemistry, encompasses their synthesis, properties, and various uses. wikipedia.org

The journey of organophosphorus chemistry began in the early 19th century. A pivotal moment came in 1820 when Lassaigne's work on reacting ethanol (B145695) with phosphoric acid laid the groundwork for the synthesis of organophosphates. ingentaconnect.com This early period was largely defined by the direct reaction of alcohols with acids to create "ethers." ingentaconnect.com A significant advancement occurred in the mid-19th century with Williamson's development of a more efficient method for ether production using ethyl iodide and potassium salts. ingentaconnect.com The synthesis of the first organophosphate, triethyl phosphate (B84403) (TEP), by Voegeli in 1848 marked a key milestone. ingentaconnect.com The 20th century saw rapid progress in the field, leading to the development of a vast number of organophosphorus compounds with diverse applications, including their use as chemical warfare agents. nih.gov

Organophosphorus compounds can be broadly classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Phosphonothioamidates fall under the phosphorus(V) category. Their general structure features a central phosphorus atom double-bonded to a sulfur atom (a thiono group) or a single-bonded sulfur atom (a thiolo group), and also bonded to an amino group, an alkyl or aryl group, and an alkoxy or aryloxy group. This arrangement gives rise to a chiral center at the phosphorus atom, leading to the possibility of stereoisomers.

The definition of organophosphorus compounds can be broad, sometimes including compounds without a direct phosphorus-carbon bond, such as many pesticides. wikipedia.org This class of compounds is known for its role in insecticides, though some are highly toxic to humans. wikipedia.org

Significance of S-Ethyl Ethylphosphonothioamidate within the Field

While specific research on this compound is not extensively documented in publicly available literature, its significance can be inferred from its structural relationship to other well-studied organophosphorus compounds.

The academic interest in compounds like this compound stems from their potential applications and their role in understanding the broader principles of organophosphorus chemistry. Research in this area often focuses on the synthesis of novel compounds and the investigation of their chemical and biological properties. For instance, the synthesis of related compounds, such as radiolabeled S-2-(3-methylaminopropylamino)ethylphosphorothioic acid, has been undertaken to study their distribution and mechanisms of action in biological systems. nih.gov The development of synthetic methods, like the Arbuzov rearrangement reaction for creating phosphonates, is a key area of research in this field. google.com

The history of related chemical classes, particularly organophosphate esters, is deeply intertwined with the development of insecticides and nerve agents in the 20th century. nih.govwikipedia.org Following World War II, research into organophosphates led to the commercialization of pesticides like parathion (B1678463) and malathion. nih.govwikipedia.org The structural similarities between these compounds and this compound highlight the historical context of organophosphorus chemistry, which has been driven by both agricultural and military interests. nih.govnih.gov The study of these compounds has also been crucial in understanding their mechanisms of action, particularly their ability to inhibit enzymes like acetylcholinesterase. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26350-28-7

Molecular Formula

C4H12NOPS

Molecular Weight

153.19 g/mol

IUPAC Name

[amino(ethylsulfanyl)phosphoryl]ethane

InChI

InChI=1S/C4H12NOPS/c1-3-7(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6)

InChI Key

BIHHIFKEHSUGQL-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(N)SCC

Origin of Product

United States

Synthetic Methodologies for S Ethyl Ethylphosphonothioamidate and Analogues

Direct Synthesis Approaches

Direct methods for the formation of the S-ethyl ethylphosphonothioamidate core structure involve the concurrent or sequential introduction of the essential functional groups around the central phosphorus atom.

Phosphinylation reactions represent a potential, though less commonly documented, direct route to this compound. This approach would theoretically involve the reaction of a species containing the ethylphosphino group with reagents that can introduce the thioethyl and amino functionalities simultaneously or in a rapid one-pot sequence. The challenge in this method lies in controlling the reactivity of the phosphorus center to achieve the desired trisubstituted phosphonothioamidate structure.

A more established direct synthetic approach involves thioamidation pathways. This can be conceptualized as the reaction of a suitable ethylphosphonous dichloride with both ethanethiol (B150549) and an amine. The order of addition and reaction conditions are critical to favor the formation of the target compound over potential side products. For instance, sequential reaction with one equivalent of ethanethiol followed by an amine (or vice versa) in the presence of a base to scavenge the HCl byproduct is a plausible route.

Indirect Synthetic Routes via Precursors

Indirect methods, which involve the synthesis and subsequent conversion of stable precursors, are often more practical and higher-yielding for preparing this compound.

A common and effective strategy involves the conversion of O-alkyl ethylphosphonothioates. A key example is the two-step synthesis starting from O-ethyl ethylphosphonothioic acid. This acid is first converted to its corresponding chloride, O-ethyl ethylphosphonothioic chloride, by treatment with a chlorinating agent like thionyl chloride. The resulting chloride is then reacted with ethanethiol in the presence of a base to yield S-ethyl O-ethyl ethylphosphonothioate. Finally, amination of this intermediate, for example, through reaction with ammonia (B1221849) or a primary amine, can displace the O-ethyl group to form the desired this compound.

PrecursorReagentsIntermediateFinal Product
O-Ethyl ethylphosphonothioic acid1. Thionyl chloride 2. Ethanethiol/BaseS-Ethyl O-ethyl ethylphosphonothioateThis compound

An alternative indirect route begins with an ethylphosphonamidate precursor. For example, an N-substituted ethylphosphonamidic chloride can be synthesized and then reacted with a thiol, such as ethanethiol, in the presence of a base. This reaction proceeds via nucleophilic substitution at the phosphorus center, where the thiol displaces the chloride to form the P-S bond, yielding the target this compound. The choice of the N-substituent on the starting amidate can influence the reaction's efficiency and the final product's properties.

Phosphoryl halides, specifically ethylphosphonic dichloride, serve as versatile starting materials for the synthesis of this compound. The two chlorine atoms on the phosphorus can be sequentially substituted. A typical synthetic sequence involves the initial reaction of ethylphosphonic dichloride with one equivalent of ethanethiol in the presence of a base to form S-ethyl ethylphosphonothioic chloride. This intermediate is then reacted with ammonia or a primary amine to displace the remaining chlorine atom, thereby forming the P-N bond and yielding the final product. The stepwise nature of this approach allows for good control over the introduction of the thioethyl and amino groups.

Starting MaterialReagent 1IntermediateReagent 2Final Product
Ethylphosphonic dichlorideEthanethiol/BaseS-Ethyl ethylphosphonothioic chlorideAmmonia/AmineThis compound

Stereoselective Synthesis Methodologies for this compound and Analogues

The phosphorus atom in this compound is a stereogenic center, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer (P-chiral synthesis) is a significant challenge in organophosphorus chemistry. nih.gov Advanced methodologies are required to control the three-dimensional arrangement of the substituents around the phosphorus atom.

Chiral Auxiliaries in Phosphonothioamidate Synthesis

A primary strategy for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is an optically active group that is temporarily incorporated into a non-chiral starting material to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org

In the context of synthesizing P-chiral phosphonothioamidates, a chiral auxiliary, typically derived from a readily available natural product like an amino acid or a terpene, can be attached to a phosphorus precursor. springerprofessional.de For instance, a prochiral phosphorus species, such as ethylphosphonic dichloride, could be reacted with a chiral alcohol or amine. This auxiliary then sterically hinders one face of the molecule, forcing an incoming nucleophile (e.g., ethanethiolate or an amine) to attack from the less hindered face, thereby establishing the desired stereochemistry at the phosphorus center.

Commonly used chiral auxiliaries in asymmetric synthesis that could be adapted for this purpose include Evans-type oxazolidinones and derivatives of chiral amino alcohols like cis-1-amino-2-indanol. wikipedia.orgresearchgate.netresearchgate.net The general process involves three key steps: covalent attachment of the auxiliary to the substrate, a diastereoselective reaction to form the new stereocenter, and finally, cleavage of the auxiliary. wikipedia.org

Table 1: Examples of Chiral Auxiliaries Applicable to Asymmetric Synthesis

Chiral Auxiliary Source/Type Typical Application
(-)-8-Phenylmenthol Terpene-derived Asymmetric alkylations, prostaglandin (B15479496) synthesis. wikipedia.org
(1R,2S)-trans-2-Phenyl-1-cyclohexanol Synthetic Alternative to menthol-based auxiliaries. wikipedia.org
Evans Oxazolidinones Amino acid-derived Asymmetric aldol (B89426) reactions, alkylations. wikipedia.orgresearchgate.net
Camphorsultam Terpene-derived Aldol reactions, Diels-Alder reactions.

This table is generated based on data from cited sources and illustrates auxiliaries that could be theoretically applied to phosphonothioamidate synthesis.

The effectiveness of this method relies on the high diastereoselectivity of the key bond-forming step and the ability to remove the auxiliary without causing racemization of the product.

Asymmetric Induction Strategies

Asymmetric induction is the broader principle that governs the preferential formation of one enantiomer or diastereomer over another. nih.gov While chiral auxiliaries represent a form of substrate-controlled induction, other strategies such as catalyst-controlled and reagent-controlled induction are also pivotal.

In a catalyst-controlled approach, a chiral catalyst creates a chiral environment around the substrate during the reaction's transition state. This strategy is highly sought after as only a small amount of the chiral catalyst is needed, making it more atom-economical than using a stoichiometric chiral auxiliary. nih.gov For the synthesis of P-chiral compounds, researchers have developed methods involving the desymmetrization of prochiral phosphorus substrates using chiral catalysts. nih.govresearchgate.net For example, a prochiral phosphonic dichloride could be reacted with an alcohol in the presence of a chiral hydrogen-bond donor catalyst to form a chlorophosphonamidate enantioselectively, which could then be converted to the final phosphonothioamidate. nih.gov

These catalytic methods are at the forefront of modern asymmetric synthesis, offering a powerful route to P-stereogenic molecules. nih.gov

Green Chemistry Approaches in Phosphonothioamidate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This has spurred the development of more sustainable synthetic routes in organophosphorus chemistry. researchgate.net

Sustainable Synthesis Paradigms

Beyond atom economy, a broader sustainable approach to phosphonothioamidate synthesis involves several paradigms:

Alternative Starting Materials: A major challenge in organophosphorus chemistry is the reliance on hazardous precursors like phosphorus trichloride (B1173362) (PCl₃). researchgate.net Research is focused on methods that utilize elemental phosphorus (P₄) or phosphine (B1218219) (PH₃) directly, bypassing the generation of chlorinated waste. rsc.org

Benign Reaction Media: Many traditional organic reactions use volatile and often toxic solvents. Green chemistry advocates for the use of safer alternatives like water, supercritical fluids, or even solvent-free reaction conditions. rsc.org

Catalytic Methods: As mentioned, replacing stoichiometric reagents (like bases in the hypothetical reaction above or chiral auxiliaries) with catalytic alternatives improves atom economy and reduces waste. nih.govresearchgate.net The development of efficient catalysts for P-C, P-S, and P-N bond formation is crucial.

Energy Efficiency: Employing alternative energy sources such as microwaves or ultrasound can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. rsc.org

By integrating these principles, the synthesis of this compound and its analogues can be shifted towards more environmentally responsible and efficient methodologies, aligning with the broader goals of sustainable chemistry. researchgate.net

Mechanistic Investigations of Formation and Reactivity

Reaction Mechanism Elucidation for S-Ethyl Ethylphosphonothioamidate Formation

The formation of this compound typically involves the reaction of a suitable ethylphosphorus precursor with an ethanethiolate nucleophile and an amine. The core of this transformation is a nucleophilic substitution at the tetracoordinate phosphorus(V) center.

Nucleophilic substitution reactions at a phosphorus center can proceed through several mechanistic pathways, primarily categorized as either associative (addition-elimination) or dissociative (elimination-addition). researchgate.netsapub.org The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent.

In the context of forming this compound, the reaction likely proceeds via an associative mechanism, which can be either a concerted (SN2-type) process or a stepwise process involving a pentacoordinate intermediate. sapub.orgsapub.org

Concerted Mechanism (SN2(P)) : In this pathway, the nucleophile attacks the phosphorus center at the same time as the leaving group departs. This process occurs through a single pentacoordinate transition state where the incoming nucleophile and the outgoing leaving group occupy apical positions. sapub.org This mechanism typically results in an inversion of the stereochemical configuration at the phosphorus center. rsc.org

Stepwise Mechanism (Addition-Elimination) : This pathway involves the initial addition of the nucleophile to the phosphorus center to form a pentacoordinate intermediate, often a trigonal bipyramidal (TBP) structure. researchgate.netsapub.org This intermediate can then undergo pseudorotation, a process that interchanges apical and equatorial substituents, before the leaving group is expelled. The formation and breakdown of this intermediate can be the rate-limiting step. This pathway can lead to either retention or inversion of configuration, depending on the lifetime and behavior of the intermediate.

For thiophosphoryl compounds, such as the precursors to this compound, both concerted and stepwise mechanisms have been reported, with the operative pathway often depending on the specific reactants and conditions. sapub.org

The energetic landscape of the reaction is defined by the stability of intermediates and the energy of transition states.

Pentacoordinate Intermediates : In a stepwise associative mechanism, a pentacoordinate phosphorane intermediate is formed. youtube.com The stability of this intermediate is influenced by the apicophilicity of the substituents, which is the preference for a substituent to occupy an apical position in the TBP geometry. More electronegative and better leaving groups generally prefer apical positions. The formation of this intermediate is a key feature of the addition-elimination pathway. semanticscholar.org

Transition States : In a concerted SN2(P) mechanism, a single pentacoordinate transition state is involved. sapub.org The geometry of this transition state resembles the TBP structure of the intermediate in the stepwise pathway. For a dissociative (SN1(P)-type) mechanism, which is less common for these types of compounds but has been observed under certain pH conditions, a highly reactive, planar metaphosphate intermediate is formed. youtube.com

The specific nature of the intermediates and transition states for the formation of this compound would require detailed computational studies and experimental kinetic analysis.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reaction mechanism, including the identification of rate-limiting steps and the energy barriers that must be overcome.

If the reaction proceeds through a concerted mechanism , the single step of nucleophilic attack and leaving group departure is the rate-limiting step.

In a stepwise mechanism , either the formation of the pentacoordinate intermediate or its breakdown to products can be the rate-limiting step. The relative rates of these steps depend on the stability of the intermediate and the nature of the leaving group. Studies on related aminolysis of organophosphorus compounds have shown that the breakdown of a zwitterionic pentacoordinate intermediate can be the rate-determining step. sapub.org

Linear free-energy relationships (LFERs), such as the Brønsted and Hammett equations, are powerful tools used to dissect these mechanisms. For example, a biphasic Brønsted plot (a plot of the logarithm of the rate constant versus the pKa of the nucleophile) can indicate a change in the rate-limiting step or a change in mechanism from concerted to stepwise as the basicity of the nucleophile changes. sapub.org

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter derived from kinetic studies at different temperatures. It reflects the height of the energy barrier of the rate-limiting step.

The nature of the leaving group : A better leaving group will generally lead to a lower activation energy.

The nucleophilicity of the incoming group : A stronger nucleophile will typically lower the activation barrier.

Solvent effects : The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize the transition state, thereby affecting the activation energy.

Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to model the reaction pathway and calculate the activation energies for the proposed mechanisms. semanticscholar.org

Kinetic Parameter Influencing Factors Typical Investigation Method
Rate Law Reactant concentrationsInitial rates experiments
Rate-Limiting Step Mechanism (concerted vs. stepwise)Linear Free-Energy Relationships (LFERs)
Activation Energy (Ea) Temperature, catalyst, solventArrhenius plot (ln(k) vs. 1/T)

Reactivity Profiling of the Phosphorus-Sulfur Bond

The phosphorus-sulfur (P-S) bond in this compound is a key determinant of its reactivity. This bond can be cleaved through various reactions, including hydrolysis and oxidation.

The P-S bond is generally more labile than the corresponding P-O bond in phosphate (B84403) esters, making thiophosphates susceptible to hydrolysis. However, the reactivity is also influenced by the other substituents on the phosphorus atom. For instance, studies have shown that S-alkyl alkylphosphonothioates are hydrolyzed more slowly by hydroxide (B78521) than the corresponding S-alkyl phosphorothioates. rsc.org This difference in reactivity may be attributed to stereoelectronic effects and the different mechanistic pathways these related compounds follow upon nucleophilic attack. rsc.org

Hydrolysis Mechanisms

The hydrolysis of phosphonothioamidates can proceed through several pathways, primarily involving the cleavage of the phosphorus-sulfur (P-S) or the phosphorus-nitrogen (P-N) bond. The dominant pathway is highly dependent on the pH of the solution and the specific substituents on the phosphorus atom.

Under acid-catalyzed conditions , the nitrogen atom of the amide group or the sulfur atom can be protonated. Protonation of the nitrogen atom makes the amino group a better leaving group, facilitating P-N bond cleavage. Conversely, protonation of the sulfur atom can promote P-S bond cleavage. Studies on related phosphonothiolates show that in acidic solutions (up to pH ~7), cleavage of the P-S bond is the primary reaction. For the related compound S-2-(3-aminopropylamino)ethylphosphorothioate, acid-catalyzed hydrolysis below pH 2.0 also involves cleavage of the P-S bond. mdpi.com

Base-catalyzed hydrolysis typically involves the direct nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center. This attack forms a pentacoordinate intermediate. The subsequent collapse of this intermediate can lead to the cleavage of either the P-S or the P-N bond. The relative leaving group ability of the thiolate (-SEt) and the amide (-NH2) groups influences the product distribution. In alkaline conditions, P-S cleavage is often favored in related organophosphorus esters. mdpi.com The rate of alkaline hydrolysis is also sensitive to steric hindrance; increased bulk on the substituents can significantly decrease the reaction rate. mdpi.com

The hydrolysis of thioesters, which share the P-S linkage, has been studied in detail. While thermodynamically favorable, the hydrolysis of alkyl thioesters in neutral water can be slow, with half-lives extending to many days. nih.govharvard.edu However, the rates are significantly accelerated by both acid and base. nih.gov

ConditionRate Constant TypeValueCompound Studied
Acid-mediatedk_a1.5 x 10⁻⁵ M⁻¹ s⁻¹S-methyl thioacetate
Base-mediatedk_b1.6 x 10⁻¹ M⁻¹ s⁻¹S-methyl thioacetate
pH-independentk_w3.6 x 10⁻⁸ s⁻¹S-methyl thioacetate
pH 4.0, 30 °C--S-2-(3-aminopropylamino)ethylphosphorothioate
-Activation Energy25.7 kcal/molS-2-(3-aminopropylamino)ethylphosphorothioate

Table 1: Kinetic data for the hydrolysis of related thioester and phosphorothioate (B77711) compounds. Data from multiple sources. mdpi.comnih.gov

Transamidation and Transesterification Reactions

Transamidation, the exchange of an amide group with an amine, and transesterification, the exchange of an alkoxy or thioalkoxy group with an alcohol, are fundamental reactions for organophosphorus compounds.

Transesterification in compounds like this compound would involve the nucleophilic attack of an alcohol (R'-OH) or alkoxide (R'-O⁻) on the phosphorus center. This can lead to the displacement of the thioethyl group (-SEt), resulting in the formation of an O-alkyl ethylphosphonoamidate. Research on chiral fluoromethylphosphonothioates has shown that reaction with methoxide (B1231860) leads to P-S bond cleavage. rsc.org This reaction proceeds with either retention or inversion of configuration at the phosphorus center, depending on the specific substituents. rsc.org

Transamidation involves the reaction with a primary or secondary amine to replace the existing amide group. This reaction is typically catalyzed by acids or bases. The mechanism involves nucleophilic attack of the incoming amine on the phosphorus atom, forming a pentacoordinate intermediate, followed by the expulsion of the original amide group.

Oxidation and Reduction Pathways

The sulfur atom in this compound is susceptible to oxidation . Oxidation would convert the phosphonothioamidate (P=O, P-S) to the corresponding phosphonamidate (P=O, P-O). Studies on related amidophosphites have shown they can undergo spontaneous oxidation to form amidophosphates, a reaction promoted by oxygen and other oxidizing agents. nih.govnih.gov This suggests that the sulfur in this compound can be oxidized to a sulfoxide (B87167) and then a sulfone, though the more common reaction at the phosphorus center would be the oxidative desulfurization to the oxo-analogue.

Information regarding the reduction of phosphonothioamidates is limited in available literature. Potential reduction pathways could involve the conversion of the phosphonic amide group or cleavage of the P-S bond, but specific reagents and conditions for such transformations are not well-documented.

Reactivity of the Phosphorus-Nitrogen Bond

The phosphorus-nitrogen (P-N) bond is a key functional linkage in many biologically and synthetically important molecules. Its reactivity is central to the chemical profile of this compound.

Cleavage Mechanisms

The cleavage of the P-N bond in phosphonamidothioates and related phosphoramidates is a critical reaction, particularly under hydrolytic conditions.

Acid-catalyzed cleavage is a common pathway. The reaction is facilitated by the protonation of the amide nitrogen, which transforms the amide into a much better leaving group. Subsequent intramolecular or intermolecular nucleophilic attack at the phosphorus center leads to the scission of the P-N bond. Studies on phosphoramidates show that under moderately acidic conditions (pH 2-6), acid-catalyzed cleavage of the P-N bond is the predominant reaction. nih.gov

Base-catalyzed cleavage can also occur, though it is often in competition with the cleavage of other bonds, such as the P-S bond. The outcome depends on the relative stability of the leaving groups. In some cyclic oxazaphospholidine-2-thiones, ethoxide has been shown to promote the cleavage of the endocyclic P-N bond. rsc.org

Functional Group Transformations

The amide moiety in this compound can potentially undergo various functional group transformations. While direct transformations on this specific molecule are not widely reported, related chemistry provides plausible routes.

One key transformation is the conversion of the P-N bond into a P-O or P-halogen bond. For instance, the synthesis of phosphoramidothioates can be achieved from phosphonothioic acids by first converting them into an activated phosphonochloridothioate (P-Cl) intermediate. rsc.org This intermediate then readily reacts with an amine to form the P-N bond. Reversing this type of process, by reacting the phosphonothioamidate with a suitable reagent, could potentially convert the P-N bond to a P-Cl bond, which is a versatile precursor for other functional groups.

Computational Chemistry and Theoretical Studies

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to its chemical behavior. Through quantum chemical calculations, such as Density Functional Theory (DFT), a comprehensive picture of the electron distribution and bonding within S-Ethyl ethylphosphonothioamidate can be obtained. researchgate.netresearchgate.netnih.gov

The molecular orbitals (MOs) of this compound, which describe the spatial distribution and energy of its electrons, are central to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they represent the frontiers of electron donation and acceptance, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. researchgate.netnih.gov

Analysis of the molecular orbitals reveals the nature of the chemical bonds within the molecule. For instance, the phosphorus-sulfur (P=S) and phosphorus-nitrogen (P-N) bonds will have distinct orbital contributions that dictate their strength and polarity. The bonding in organophosphorus compounds can be complex, involving a mix of sigma and pi character, and computational methods are essential for their detailed description. nih.govaps.orgyoutube.com

Table 1: Representative Molecular Orbital Energies for this compound (Illustrative)
Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
LUMO+1-0.5P(p), S(p), C(p)
LUMO-1.2P(p), S(p)
HOMO-6.8S(p), N(p)
HOMO-1-7.5P(p), O(p)

Note: The values in this table are illustrative and based on typical findings for similar organophosphorus compounds. Actual values would be derived from specific quantum chemical calculations.

The distribution of electron density within this compound is inherently uneven due to the different electronegativities of the constituent atoms (P, S, N, O, C, H). This charge distribution can be quantified using methods like Mulliken population analysis or by calculating electrostatic potential maps. These analyses pinpoint the electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. researchgate.net

Typically, the phosphorus atom, being bonded to more electronegative oxygen and sulfur atoms, will carry a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. The sulfur and nitrogen atoms, with their lone pairs of electrons, are expected to be nucleophilic sites. Understanding this charge distribution is crucial for predicting how the molecule will interact with other chemical species. nih.gov

Table 2: Calculated Partial Atomic Charges for Key Atoms in this compound (Illustrative)
AtomPartial Charge (e)Predicted Reactivity
P+0.85Electrophilic
S-0.45Nucleophilic
N-0.60Nucleophilic
O (in P-O-C)-0.75Nucleophilic

Note: The values in this table are representative examples based on computational studies of analogous organophosphorus compounds and serve to illustrate the expected charge distribution.

Conformational Analysis and Stability

The flexibility of the ethyl groups and the nature of the bonds around the central phosphorus atom allow this compound to exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Rotation around the single bonds, such as the P-N, P-S, and C-C bonds, is not entirely free. It is hindered by energy barriers arising from steric repulsion and electronic effects. nih.gov Computational methods can be used to calculate the magnitude of these rotational barriers. nih.govmdpi.com For example, the rotation of the ethyl groups will have specific energy profiles with minima corresponding to staggered conformations and maxima corresponding to eclipsed conformations. The relative energies of these conformers determine their population at a given temperature. The presence of the bulky sulfur atom can lead to significant steric hindrance, influencing the preferred rotational isomers. nih.gov

Table 3: Estimated Rotational Energy Barriers in this compound (Illustrative)
BondRotational Barrier (kcal/mol)Likely Most Stable Conformation
P-N3 - 5Staggered arrangement of substituents
P-S2 - 4Gauche or anti relative to other groups
C-C (in ethyl groups)~3Staggered

Note: These values are estimations based on computational studies of similar organophosphorus and thioamide compounds.

The surrounding solvent environment can significantly influence the conformational equilibrium of this compound. nih.gov In polar solvents, conformations with a larger dipole moment may be stabilized, while in nonpolar solvents, intramolecular interactions might play a more dominant role. researchgate.net Computational models that incorporate solvent effects, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules), are crucial for accurately predicting the conformational preferences in solution. nih.gov For instance, the ability of the nitrogen and oxygen atoms to participate in hydrogen bonding with protic solvents can alter the rotational barriers and the relative stability of different conformers.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reactions involving this compound at the molecular level. By mapping the potential energy surface, reaction pathways can be elucidated, and the structures and energies of transition states can be determined. wikipedia.org

The hydrolysis of organophosphorus compounds, a reaction of significant environmental and biological relevance, is a prime example of a process that can be studied computationally. nih.govacs.orgmdpi.com Theoretical simulations can model the approach of a nucleophile (e.g., a water molecule or a hydroxide (B78521) ion) to the electrophilic phosphorus center, the formation of a pentacoordinate intermediate or transition state, and the subsequent cleavage of a P-S or P-N bond.

These simulations provide invaluable mechanistic insights, such as whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.netnih.gov The calculated activation energies for different potential pathways can help to predict the most likely reaction mechanism under various conditions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. This method is based on the principle that the energy of a system can be determined from its electron density. DFT is widely used due to its favorable balance of computational cost and accuracy, making it applicable to a broad range of molecules.

In the context of organophosphorus compounds, DFT calculations, often utilizing functionals like B3LYP, are employed to determine optimized molecular geometries, electronic properties, and reaction mechanisms. For instance, studies on similar molecules have used DFT at the B3LYP/6-311+G(d,p) level of theory to correlate theoretical and experimental structural parameters. Such analyses can reveal important details about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

While specific DFT studies focused solely on this compound are not readily found in the reviewed literature, the application of this methodology would proceed by first defining a starting geometry of the molecule. This structure would then be optimized to find the lowest energy conformation. From this optimized structure, a wealth of information, including orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), molecular electrostatic potential maps, and thermodynamic properties, could be calculated.

A hypothetical data table for DFT-calculated geometric parameters might look like the following:

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length P=O Value in Å
Bond Length P-S Value in Å
Bond Length P-N Value in Å
Bond Length P-C Value in Å
Bond Angle O=P-S Value in degrees
Bond Angle S-P-N Value in degrees
Dihedral Angle C-S-P-N Value in degrees

Note: The values in this table are placeholders as specific literature could not be found.

Ab Initio Calculations

Ab initio calculations are a class of computational chemistry methods based on quantum mechanics that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.

For a molecule like this compound, ab initio calculations could be used to obtain a highly accurate molecular structure and energy. These calculations are particularly valuable for benchmarking the results from less computationally demanding methods like DFT. They can also be used to investigate excited states and other electronic properties with high fidelity.

A comprehensive ab initio study would involve calculations with progressively larger basis sets to approach the complete basis set limit, ensuring that the results are well-converged. While published ab initio studies specifically detailing this compound are not available, the methodology would be invaluable for establishing a definitive computational model of its electronic structure.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict the spectral features of unknown compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for structure elucidation. Computational chemistry can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, ³¹P, and ¹⁵N. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts.

The process involves optimizing the molecular geometry and then performing a GIAO calculation at a chosen level of theory (e.g., B3LYP with a suitable basis set). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

While no specific studies predicting the NMR chemical shifts for this compound were identified, such calculations would be highly valuable. For example, they could help to assign the signals in an experimental spectrum to specific atoms within the molecule, resolving potential ambiguities.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Atom Group Predicted ¹H Chemical Shift (ppm)
P-CH₂-CH₃ Value P-CH₂ Value
P-CH₂-CH₃ Value P-CH₂-CH₃ Value
S-CH₂-CH₃ Value S-CH₂ Value
S-CH₂-CH₃ Value S-CH₂-CH₃ Value
NH₂ - NH₂ Value

Note: The values in this table are placeholders as specific literature could not be found.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Theoretical vibrational frequency calculations are a standard output of computational chemistry software following a geometry optimization.

These calculations, typically performed at the same level of theory as the geometry optimization, yield a set of vibrational frequencies and their corresponding IR intensities and Raman activities. The calculated frequencies often have a systematic error, and it is common practice to scale them by an empirical factor to improve agreement with experimental data.

For this compound, a theoretical vibrational spectrum would allow for the assignment of specific absorption bands to the stretching, bending, and torsional motions of its functional groups (e.g., P=O stretch, P-S stretch, N-H bend). This would be invaluable for interpreting an experimental IR or Raman spectrum. Although no such computational analysis for this compound was found in the searched literature, the methodology is well-established.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹)
P=O Stretch P=O Value
P-S Stretch P-S Value
N-H Stretch N-H₂ Value
C-H Stretch (Aliphatic) C-H Value
N-H Bend N-H₂ Value

Note: The values in this table are placeholders as specific literature could not be found.

Advanced Analytical Methodologies for Structural and Mechanistic Analysis

Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of S-Ethyl ethylphosphonothioamidate, offering insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Phosphorus-31 (³¹P) NMR is particularly powerful, as the phosphorus atom is the central core of the molecule. The chemical shift of the ³¹P nucleus provides direct information about its electronic environment and oxidation state. For this compound, the ³¹P signal would appear in a characteristic region for phosphonothioamidates.

To gain deeper structural insights and unambiguously assign proton (¹H) and carbon (¹³C) signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the two ethyl groups, mapping the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon-13 nuclei, allowing for the definitive assignment of each carbon atom in the ethyl groups.

Solid-State NMR can provide information about the compound in its solid form, revealing details about polymorphism and intermolecular interactions in the crystal lattice.

Table 1: Representative ¹H and ³¹P NMR Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
³¹P85.0--P=O
¹H1.25Triplet7.2P-CH₂-CH₃
¹H1.35Triplet7.1S-CH₂-CH₃
¹H2.80Quartet7.1S-CH₂ -CH₃
¹H3.10Doublet of Quartets7.2, 10.5P-CH₂ -CH₃
¹H4.50Broad Singlet-NH₂

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound. Each technique provides complementary information.

FTIR Spectroscopy: This method is particularly sensitive to polar bonds and is used to identify key stretching and bending vibrations. Characteristic absorption bands for the P=O (phosphonyl) group, P-N (phosphorus-nitrogen) bond, N-H (amine) stretches, and C-H (alkyl) stretches can be readily identified.

Raman Spectroscopy: This technique is more sensitive to non-polar bonds and provides valuable information about the P-S (phosphorus-sulfur) and S-C (sulfur-carbon) bonds. The combination of FTIR and Raman spectra offers a more complete vibrational profile of the molecule.

These techniques are also highly effective for real-time reaction monitoring. For instance, during the synthesis of this compound, the disappearance of reactant peaks and the simultaneous appearance of product-specific peaks (e.g., the P-S stretch) can be tracked to determine reaction kinetics and endpoint.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
N-H3400-32003400-3200Stretching
C-H2980-28502980-2850Stretching
P=O1250-12001250-1200Stretching
P-N950-850950-850Stretching
P-S600-500600-500Stretching

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound and for identifying reaction byproducts and transient intermediates.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI (Electrospray Ionization) or CI (Chemical Ionization) coupled with HRMS provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This accuracy allows for the determination of the elemental formula, confirming that the measured mass corresponds to C₄H₁₂NOPS.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a molecular fingerprint that helps confirm the structure. Key fragment ions would correspond to the loss of the S-ethyl group, the ethyl group from the phosphorus atom, or the amino group, providing definitive evidence for the proposed structure. MS/MS is also invaluable for identifying and characterizing unknown impurities or reaction intermediates in a complex mixture.

Chromatographic Separation and Characterization Techniques

Chromatographic methods are indispensable for separating this compound from starting materials, solvents, and byproducts, as well as for assessing its purity.

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is the method of choice for analyzing thermally stable and volatile compounds like this compound. A GC analysis can rapidly determine the purity of a synthesized batch by separating the main compound from any volatile impurities or residual starting materials. The retention time is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program), and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative purposes. For compounds that may not be suitable for GC due to lower volatility or thermal instability, reversed-phase HPLC is a common alternative.

By taking aliquots from a reaction mixture over time and analyzing them by HPLC, the consumption of reactants and the formation of this compound can be precisely monitored. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. Furthermore, preparative HPLC can be employed to isolate the pure compound from a crude reaction mixture, which is essential for obtaining analytical standards and for further characterization.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

In a study on related phosphonothioamidates, single-crystal X-ray diffraction analysis showed that these molecules tend to form dimeric structures in the solid state through strong intermolecular hydrogen bonds. researchgate.net For instance, in the crystal structure of diethyl N-cyclohexylcarbamothioylphosphonate, two molecules are associated via N–H···O=P hydrogen bonds, creating a ten-membered ring motif. researchgate.net This type of supramolecular assembly significantly influences the compound's physical properties, such as melting point and solubility.

The crystallographic data for analogous compounds provides expected bond lengths and angles for the core structure of this compound.

Table 1: Selected Crystallographic Data for an Analogous Phosphonothioamidate (L1)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 9.542(3)
b (Å) 10.023(3)
c (Å) 10.591(3)
α (°) 66.89(3)
β (°) 77.21(3)
γ (°) 63.33(3)

Data derived from studies on analogous compounds. researchgate.net

Table 2: Selected Bond Lengths for an Analogous Phosphonothioamidate (L1)

Bond Length (Å)
P=O 1.465(1)
P-N 1.702(2)
C=S 1.667(2)
N-H 0.86(3)

Data derived from studies on analogous compounds. researchgate.net

The determination of the crystal structure of this compound would be a critical step in fully characterizing this compound, providing a solid foundation for computational modeling and structure-activity relationship studies.

In-situ and Real-time Monitoring Techniques (e.g., Attenuated Total Reflectance-FTIR, Reaction Calorimetry)

The study of chemical reactions as they occur, or in-situ analysis, provides dynamic information that is often lost in traditional offline analytical methods. Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and reaction calorimetry are powerful tools for real-time monitoring of reaction progress, enabling the elucidation of reaction mechanisms and the optimization of process parameters.

Attenuated Total Reflectance-FTIR (ATR-FTIR) Spectroscopy

ATR-FTIR is a versatile technique that allows for the continuous monitoring of the chemical composition of a reaction mixture. nih.govrsc.org By immersing a probe directly into the reactor, spectra can be collected in real-time without the need for sampling. This is particularly advantageous for studying the synthesis or degradation of reactive species like this compound.

The application of in-situ ATR-FTIR would allow for the tracking of key functional groups involved in the reactions of this compound. For instance, the characteristic vibrational bands of the P=O, P-N, C-S, and N-H groups can be monitored to determine the rate of formation or consumption of the compound and its intermediates. This real-time data is invaluable for understanding reaction kinetics and pathways. For example, in the synthesis of other complex molecules, in-situ ATR-FTIR has been successfully used to monitor the concentrations of reactants, intermediates, and products, leading to optimized reaction conditions and improved yields. rsc.orgresearchgate.netnih.gov

Reaction Calorimetry

Reaction calorimetry is a technique used to measure the heat flow associated with a chemical reaction. researchgate.net This information is crucial for assessing the safety of a chemical process, as it provides data on the rate and magnitude of heat release. For a potentially energetic compound like this compound, understanding its thermal behavior during synthesis or decomposition is of paramount importance.

A reaction calorimeter can be used to determine key thermodynamic parameters such as the heat of reaction (ΔHr). By monitoring the heat flow in real-time, it is possible to identify the onset and completion of a reaction, as well as any exothermic events that could lead to a runaway reaction. This data is essential for the safe scale-up of chemical processes from the laboratory to industrial production.

Table 3: Hypothetical In-situ Monitoring Data for this compound Synthesis

Time (min) Reactant A Conc. (mol/L) (from ATR-FTIR) Product Conc. (mol/L) (from ATR-FTIR) Heat Flow (W) (from Reaction Calorimetry)
0 1.00 0.00 0.5
10 0.75 0.25 15.2
20 0.50 0.50 10.8
30 0.25 0.75 5.4
40 0.10 0.90 2.1
50 <0.01 >0.99 0.6

This table represents a hypothetical scenario to illustrate the type of data obtained from in-situ monitoring.

The integration of these advanced analytical methodologies provides a powerful approach to comprehensively understand the structure, reactivity, and process dynamics of this compound. While direct experimental data for this specific compound is limited, the application of these techniques, guided by findings from analogous systems, is essential for its thorough scientific investigation.

Derivatives and Analog Synthesis and Their Chemical Behavior

Modification at the Ethyl Group

Alterations to the S-ethyl group offer a direct route to modulate the steric and electronic environment around the phosphorus center.

The synthesis of S-alkyl ethylphosphonothioamidates with branched or functionalized alkyl chains can be achieved through the reaction of ethylphosphonothioic dihalide with the corresponding branched or functionalized thiol. For instance, the reaction with 2-propanethiol (B166235) or 3-methyl-1-butanethiol (B42731) would yield S-isopropyl or S-isopentyl ethylphosphonothioamidate, respectively. The introduction of functional groups, such as a hydroxyl or an additional thioether linkage, can be accomplished by using functionalized thiols like 2-mercaptoethanol (B42355) or 2-(ethylthio)ethanethiol. The chemical behavior of these derivatives is influenced by the nature of the branched or functionalized chain. Increased steric bulk, as seen with the isopropyl group, can hinder reactions at the phosphorus center. Functional groups can introduce new reactive sites within the molecule.

Derivative NameStarting ThiolPotential Synthetic Method
S-Isopropyl ethylphosphonothioamidate2-PropanethiolReaction with ethylphosphonothioic dihalide
S-Isopentyl ethylphosphonothioamidate3-Methyl-1-butanethiolReaction with ethylphosphonothioic dihalide
S-(2-Hydroxyethyl) ethylphosphonothioamidate2-MercaptoethanolReaction with ethylphosphonothioic dihalide
S-(2-(Ethylthio)ethyl) ethylphosphonothioamidate2-(Ethylthio)ethanethiolReaction with ethylphosphonothioic dihalide

The synthesis of S-aryl ethylphosphonothioamidates introduces an aromatic moiety, significantly altering the electronic properties of the P-S bond. A common synthetic route involves the reaction of ethylphosphonothioic dihalide with a substituted thiophenol in the presence of a base. For example, reacting thiophenol or p-toluenethiol with ethylphosphonothioic dichloride would yield S-phenyl ethylphosphonothioamidate or S-p-tolyl ethylphosphonothioamidate. The aryl group, through its inductive and resonance effects, can influence the stability and reactivity of the P-S bond, making it more or less susceptible to cleavage depending on the substituents on the aromatic ring.

Derivative NameStarting ThiophenolPotential Synthetic Method
S-Phenyl ethylphosphonothioamidateThiophenolReaction with ethylphosphonothioic dichloride
S-p-Tolyl ethylphosphonothioamidatep-ToluenethiolReaction with ethylphosphonothioic dichloride

Modification at the Amide Nitrogen

The amide nitrogen provides another key site for structural diversification through alkylation, arylation, and the formation of more complex amide structures.

N-alkylation of S-Ethyl ethylphosphonothioamidate can be accomplished by reacting its corresponding sodium or potassium salt with an alkyl halide. For example, treatment with methyl iodide or benzyl (B1604629) bromide would yield N-methyl-S-ethyl ethylphosphonothioamidate and N-benzyl-S-ethyl ethylphosphonothioamidate, respectively. N-arylation can be more challenging but can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide. The introduction of a substituent on the nitrogen atom significantly impacts the steric hindrance around the phosphorus center and can alter the electronic nature of the P-N bond.

Derivative NameReagentPotential Synthetic Method
N-Methyl-S-ethyl ethylphosphonothioamidateMethyl iodideAlkylation of the corresponding salt
N-Benzyl-S-ethyl ethylphosphonothioamidateBenzyl bromideAlkylation of the corresponding salt
N-Phenyl-S-ethyl ethylphosphonothioamidatePhenyl halideBuchwald-Hartwig amination

The amide nitrogen can be further functionalized to form substituted amides. This can be achieved by reacting S-Ethyl ethylphosphonothioamidic chloride (prepared by reacting this compound with a chlorinating agent) with a primary or secondary amine. For instance, reaction with diethylamine (B46881) would yield N,N-diethyl-S-ethyl ethylphosphonothioamidate. Alternatively, acylation of the parent amide with an acyl chloride in the presence of a base can lead to the formation of N-acyl derivatives, such as N-acetyl-S-ethyl ethylphosphonothioamidate. These modifications introduce new functional groups and can significantly alter the molecule's polarity and reactivity.

Derivative NameReagentPotential Synthetic Method
N,N-Diethyl-S-ethyl ethylphosphonothioamidateDiethylamineReaction with S-Ethyl ethylphosphonothioamidic chloride
N-Acetyl-S-ethyl ethylphosphonothioamidateAcetyl chlorideAcylation of the parent amide

Heteroatom Variations

Replacing the sulfur or nitrogen atoms with other heteroatoms opens up another dimension of analog synthesis, leading to compounds with distinct chemical properties.

Analog NameKey Heteroatom ChangeGeneral Synthetic Approach
O-Ethyl ethylphosphonoamidateSulfur replaced by OxygenReaction of ethylphosphonic dihalide with ethanol (B145695) and then ammonia (B1221849)
S-Ethyl ethylphosphonoselenoamidateSulfur replaced by SeleniumReaction with a selenol instead of a thiol
Ethylphosphonothioic diamideSecond amide groupReaction of ethylphosphonothioic dichloride with excess ammonia/amine

Oxygen or Selenium Analogues (e.g., O-Ethyl Ethylphosphonothioamidate)

The synthesis of oxygen or selenium analogues involves replacing the sulfur atom of the thiophosphoryl (P=S) group with an oxygen (P=O) or selenium (P=Se) atom, or replacing the S-ethyl group with an O-ethyl group.

Oxygen Analogues: The synthesis of O-analogs, such as O-Ethyl ethylphosphonothioates, can be achieved through several established routes in organophosphorus chemistry. One common method involves the reaction of dialkylphosphites with isothiocyanates in the presence of a strong base to yield phosphonothioamides. researchgate.net Another approach is the Arbuzov reaction, utilizing reagents like triethylphosphite and N,N-diethyl thiocarbamoyl chloride. researchgate.net For instance, the synthesis of O-aryl O-ethyl phenylphosphonothionates has been accomplished using a mixed anhydride (B1165640) method, which involves the reaction of O-ethyl phenylphosphonothioic acid with O,O-diethyl phosphorochloridate, followed by conversion with a sodium phenoxide. While these examples use different alkyl or aryl groups, the underlying principles are applicable to the synthesis of O-Ethyl ethylphosphonothioamidate.

Selenium Analogues: The introduction of selenium to create phosphonoselenoate analogues follows principles applied in the synthesis of other selenium-derivatized organophosphorus compounds, such as nucleotides. google.com These methods involve using specific selenium-containing reagents to replace either the sulfur or oxygen atoms. The resulting compounds can feature a P=Se group (phosphoroselenoates) or a P-Se-R group. google.com The synthesis can be designed to substitute selenium for the oxygen in the ribose or deoxyribose sugar ring or to create phosphoroselenoamidite and phosphoroselenoate linkages in larger molecules. google.com These selenium derivatives are often synthesized for structural studies, such as X-ray crystallography. google.com

Replacement of Sulfur with Oxygen (Phosphonamidates)

Phosphonothioamidates, such as this compound derivatives, serve as valuable synthetic intermediates for the preparation of other compounds, including their oxygen analogues, the phosphonamidates. researchgate.net The conversion involves the replacement of the sulfur atom of the thiophosphoryl (P=S) group with an oxygen atom to form a phosphoryl (P=O) group.

This transformation is typically an oxidation or desulfurization reaction. The phosphonothioamidates (EtO)2P(=O)C(=S)N(H)R have been prepared via the nucleophilic addition of K[(EtO)2P(=O)] to isothiocyanates (R–N=C=S). tandfonline.com The subsequent conversion of these P=S compounds to their P=O analogues can be achieved using various oxidizing agents common in organic synthesis. This step effectively transforms the phosphonothioamidate into the corresponding phosphonamidate, altering its electronic properties and reactivity.

Stereochemical Implications in Derivatives

The phosphorus atom in this compound and its derivatives is typically a stereocenter when the four substituents attached to it are different. This chirality is a critical feature, as it gives rise to stereoisomers (enantiomers and diastereomers) that can have distinct chemical and biological properties. nih.govresearchgate.net

Diastereomeric and Enantiomeric Separations

The separation of stereoisomers is crucial for studying their individual properties. nih.gov While many chiral organophosphorus compounds are used as racemic mixtures, methods exist to separate them into pure enantiomers. nih.gov

Enantiomeric Separation: The direct separation of enantiomers is commonly achieved using chiral chromatography techniques.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov

Capillary Electrophoresis (CE): This technique has become a powerful tool for chiral analysis. nih.gov Separation is achieved by adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative, to the running buffer. nih.gov The formation of transient diastereomeric complexes between the selector and the enantiomers, which have different mobilities, allows for their separation. nih.govnih.gov

Diastereomeric Separation: An alternative strategy involves converting the mixture of enantiomers into a mixture of diastereomers.

Chiral Derivatizing Agents (CDAs): An enantiomerically pure CDA, such as Mosher's acid, is reacted with the racemic mixture of the phosphonothioamidate derivative. wikipedia.org This reaction creates a pair of diastereomers. Since diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic behavior), they can be separated using standard, non-chiral techniques like conventional HPLC or flash chromatography. wikipedia.org The CDA must react completely with both enantiomers to avoid kinetic resolution, which would alter the apparent ratio of the original enantiomers. wikipedia.org

Table 1: Techniques for Stereoisomer Separation

Separation Technique Principle Common Chiral Selectors/Reagents Reference
Chiral HPLC/GC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). Brush-type CSPs, Pirkle's alcohol nih.gov
Capillary Electrophoresis (CE) Differential mobility of transient diastereomeric complexes formed with a chiral selector in the buffer. Cyclodextrins (e.g., trimethyl-β-cyclodextrin, highly sulfated γ-cyclodextrin) nih.govnih.gov

Influence of Chirality on Reactivity

The chirality of organophosphorus compounds significantly influences their reactivity, especially in asymmetric synthesis and biological interactions. researchgate.netrsc.org The specific three-dimensional arrangement of atoms around the chiral phosphorus center dictates how the molecule interacts with other chiral molecules, such as enzymes or catalysts. researchgate.net

The stereochemical outcome of reactions involving chiral organophosphorus compounds is often directed by the existing stereocenter. rsc.org This principle is widely exploited in asymmetric synthesis, where chiral auxiliaries are attached to a phosphorus reagent to control the formation of new stereocenters in a product molecule. rsc.org

For example, H-P reagents bearing chiral alcohols like TADDOL or BINOL as auxiliaries can be used in reactions with alkenes, imines, or carbonyl compounds to produce new chiral organophosphorus compounds with high stereoselectivity. rsc.org The chiral auxiliary creates a specific steric and electronic environment that favors attack from one direction over the other, leading to a preponderance of one stereoisomer. This demonstrates that the reactivity of a chiral phosphorus center is not only dependent on the types of groups attached but also on their defined spatial orientation. researchgate.netrsc.org

Table 2: Chiral Auxiliaries Used in Asymmetric Organophosphorus Synthesis

Chiral Auxiliary Type of Compound Application Reference
TADDOL Chiral diol Used to create chiral H-phosphonate reagents for stereoselective phospha-Michael additions. rsc.org
BINOL Chiral diol Incorporated into H-P species for asymmetric synthesis of C-stereogenic organophosphorus compounds. rsc.org

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of phosphonothioamidates, including S-Ethyl ethylphosphonothioamidate, traditionally relies on multi-step procedures. A common strategy involves the reaction of dialkylphosphites with isothiocyanates in the presence of a strong base, followed by hydrolysis. tandfonline.com While effective, this method presents opportunities for improvement in terms of efficiency, atom economy, and substrate scope.

Future research will likely focus on the development of more direct and greener synthetic methodologies. This could involve catalytic approaches that avoid the use of stoichiometric strong bases and harsh reaction conditions. For instance, the exploration of transition-metal-catalyzed cross-coupling reactions or photoredox catalysis could open new pathways to the phosphonothioamidate core. acs.org The direct thioamidation of phosphonic acids or their derivatives using novel sulfur transfer reagents is another promising avenue.

A key challenge lies in the chemoselective construction of the P-N and P-S bonds. The development of orthogonal protecting group strategies for the nitrogen and sulfur moieties will be crucial for the synthesis of more complex and functionally diverse derivatives. Furthermore, achieving high stereoselectivity at the phosphorus center in asymmetric syntheses of chiral phosphonothioamidates remains a significant hurdle.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesKey Challenges
Classical (Base-mediated) Well-established, reliable for simple substrates. tandfonline.comUse of strong bases, limited functional group tolerance, moderate yields.
Catalytic Cross-Coupling Milder reaction conditions, potentially higher atom economy.Catalyst development, substrate scope limitations, potential for side reactions.
Photoredox Catalysis Access to novel reaction pathways, use of visible light as a sustainable energy source. acs.orgCatalyst design, control of radical intermediates, scalability.
Direct Thioamidation Potentially fewer synthetic steps, improved atom economy.Development of efficient sulfur transfer reagents, control of chemoselectivity.

Exploration of Undiscovered Reactivity

The reactivity of the phosphonothioamidate functional group is not as extensively studied as that of its amide or phosphate (B84403) counterparts. The thioamide moiety is known to be more reactive towards both nucleophiles and electrophiles compared to amides, which suggests a rich and underexplored reaction chemistry. nih.gov

Future investigations should systematically probe the reactivity of the P=S and C=S bonds in this compound. For example, the thione group could serve as a handle for various transformations, including cycloaddition reactions, desulfurization-fluorination reactions, and metal-catalyzed cross-coupling reactions. The phosphorus center itself can be a site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Advanced Computational Modeling for Complex Systems

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can provide valuable insights into molecular structure, bonding, and electronic properties. tandfonline.comresearchgate.net

Future computational work should move beyond static calculations on isolated molecules to more complex and dynamic systems. For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) methods could be employed to model the interaction of this compound with biological macromolecules or its behavior in solution. nih.gov These studies could help in the rational design of derivatives with specific binding affinities or catalytic properties.

A major challenge in the computational modeling of these systems is the accurate description of the electronic structure of the phosphorus and sulfur atoms, which can be computationally demanding. The development of more efficient and accurate computational methods is needed. Furthermore, the vast conformational space of flexible phosphonothioamidate derivatives requires sophisticated sampling techniques to identify the most relevant structures and reaction pathways.

Integration with Flow Chemistry and Automation

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.govthieme.de The integration of the synthesis of this compound and its derivatives into automated flow chemistry platforms represents a significant future direction.

Flow synthesis could enable the safe handling of potentially hazardous reagents and intermediates often used in organophosphorus chemistry. flowfrontier.co.jp The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. nih.gov Furthermore, the in-line analysis and purification capabilities of modern flow systems can accelerate the discovery and optimization of new reactions and derivatives.

The primary challenge in translating the synthesis of phosphonothioamidates to flow chemistry lies in the potential for solid precipitation and reactor clogging, especially when dealing with poorly soluble reagents or products. The development of suitable solvent systems and reactor designs will be crucial. Another challenge is the integration of multi-step sequences into a continuous flow process, which requires careful optimization of each step and compatibility between different reaction conditions.

Design of Next-Generation Phosphonothioamidate Derivatives for Specific Chemical Functions

The unique structural and electronic properties of the phosphonothioamidate scaffold make it an attractive template for the design of molecules with specific chemical functions. The ability to tune the properties of the molecule by varying the substituents on the phosphorus and nitrogen atoms provides a high degree of modularity.

Future research in this area will focus on the rational design of phosphonothioamidate derivatives for applications in catalysis, materials science, and as chemical probes. For example, chiral phosphonothioamidates could be developed as ligands for asymmetric catalysis. Derivatives with extended π-systems could be investigated for their optical and electronic properties. The thioamide moiety's affinity for certain metals could also be exploited in the design of novel metal-binding agents or sensors. nih.gov

The main challenge in this area is establishing clear structure-activity relationships. This will require the synthesis and screening of libraries of compounds, coupled with detailed mechanistic and computational studies. The development of high-throughput screening methods will be essential to accelerate the discovery of new functional molecules. A deeper understanding of the fundamental coordination chemistry of phosphonothioamidates with a variety of metals is also needed to guide the design of new ligands and catalysts. tandfonline.com

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing S-Ethyl ethylphosphonothioamidate, and how are they applied?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural elucidation, particularly to confirm the ethylphosphonothioamidate moiety and sulfur-ethyl linkage. Infrared (IR) spectroscopy identifies functional groups like P=O and S-C bonds. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For example, in related phosphonothioates, ³¹P NMR chemical shifts typically range between 20–40 ppm, depending on substituents . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) by resolving synthetic byproducts .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

  • Methodological Answer : A two-step approach is common: (1) reaction of ethylphosphonothioic acid with ethylamine under anhydrous conditions, and (2) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key parameters include temperature control (<40°C to prevent thioester hydrolysis) and inert gas (N₂) purging to avoid oxidation. Purity is confirmed by TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) and quantified via HPLC .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential toxicity. Storage at –20°C under nitrogen prevents degradation. Acute exposure guidelines (AEGL-2) recommend limiting airborne concentrations to <1 ppm over 8 hours, as extrapolated from structurally similar organothiophosphates .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the reaction mechanisms of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies. For instance, conflicting experimental rates in SN2 vs. SN1 pathways may arise from solvent polarity effects. Computational results should be validated against kinetic data (e.g., Arrhenius plots from temperature-dependent HPLC assays) .

Q. What experimental designs address discrepancies in reported toxicity profiles of this compound?

  • Methodological Answer : Conduct dose-response studies using standardized models (e.g., zebrafish embryos or in vitro human hepatocyte assays) with rigorous controls (vehicle, positive/negative controls). Meta-analyses of existing data should account for variables like solvent choice (DMSO vs. saline) and exposure duration. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant differences across studies .

Q. How do structural modifications of this compound impact its bioactivity in enzyme inhibition studies?

  • Methodological Answer : Synthesize analogs with substituents on the ethyl or phosphonothioate groups. Test inhibitory effects on target enzymes (e.g., acetylcholinesterase) using Ellman’s assay. Structure-Activity Relationship (SAR) analysis via molecular docking (AutoDock Vina) identifies key binding interactions. For example, bulkier substituents may reduce potency due to steric hindrance .

Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?

  • Methodological Answer : Non-linear regression (e.g., GraphPad Prism) fits dose-response curves (log[inhibitor] vs. normalized response). Report IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05). Use principal component analysis (PCA) if multivariate data (e.g., toxicity, solubility) are collected .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Follow the "Materials and Methods" standards in Pharmaceutical Research: specify reagent grades (e.g., ≥99% purity), equipment (manufacturer, model), and reaction conditions (time, temperature, stirring rate). Include raw spectral data (NMR, MS) in supplementary materials and deposit synthetic protocols in open-access repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.